AR453588 vs. MK-0941: Comparative Glucokinase Activation Potency
AR453588 activates recombinant human glucokinase with an EC50 of 42 nM [1]. In comparison, MK-0941 demonstrates glucose-dependent EC50 values of 240 nM at 2.5 mM glucose and 65 nM at 10 mM glucose [2]. At the physiologically relevant high glucose concentration (10 mM), AR453588 exhibits approximately 1.5-fold greater potency than MK-0941 (42 nM vs. 65 nM).
| Evidence Dimension | In vitro glucokinase activation potency |
|---|---|
| Target Compound Data | EC50 = 42 nM |
| Comparator Or Baseline | MK-0941: EC50 = 65 nM at 10 mM glucose; 240 nM at 2.5 mM glucose |
| Quantified Difference | 1.55-fold higher potency for AR453588 at 10 mM glucose |
| Conditions | Recombinant human glucokinase enzyme assay |
Why This Matters
Higher potency may translate to lower required doses, potentially improving experimental signal-to-noise ratios in vitro and reducing compound consumption.
- [1] Hinklin RJ, Baer BR, Boyd SA, et al. Discovery and preclinical development of AR453588 as an anti-diabetic glucokinase activator. Bioorg Med Chem. 2020;28(1):115232. View Source
- [2] Eiki J, Nagata Y, Futamura M, et al. Pharmacokinetic and pharmacodynamic properties of the glucokinase activator MK-0941 in rodent models of type 2 diabetes and healthy dogs. Mol Pharmacol. 2011;80(6):1156-65. View Source
